molecular formula C10H20O3S B14587514 Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate CAS No. 61112-63-8

Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate

Cat. No.: B14587514
CAS No.: 61112-63-8
M. Wt: 220.33 g/mol
InChI Key: DCMUFYPXUPQOND-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate typically involves the esterification of 5-(tert-butylsulfanyl)-4-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(tert-butylsulfanyl)-4-oxopentanoate or 5-(tert-butylsulfanyl)-4-carboxypentanoate.

    Reduction: Formation of 5-(tert-butylsulfanyl)-4-hydroxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Terbufos: An organophosphate compound with a similar tert-butylsulfanyl group but different functional groups and applications.

    Methyl 5-(tert-butylthio)-4-hydroxypentanoate: A closely related compound with a thioether group instead of a sulfanyl group.

Uniqueness

Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate is unique due to the presence of both a tert-butylsulfanyl group and a hydroxyl group on the pentanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61112-63-8

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

methyl 5-tert-butylsulfanyl-4-hydroxypentanoate

InChI

InChI=1S/C10H20O3S/c1-10(2,3)14-7-8(11)5-6-9(12)13-4/h8,11H,5-7H2,1-4H3

InChI Key

DCMUFYPXUPQOND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(CCC(=O)OC)O

Origin of Product

United States

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